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Compound of Interest

Compound Name: 3-hydroxytetradecanedioyl-CoA

Cat. No.: B15599554 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis route of 3-
hydroxytetradecanedioyl-CoA, a dicarboxylic acyl-coenzyme A that plays a role in fatty acid

metabolism. This document details the biosynthetic pathways, enzymatic reactions, regulatory

mechanisms, and experimental methodologies relevant to the study of this molecule.

Biosynthesis of 3-hydroxytetradecanedioyl-CoA
The synthesis of 3-hydroxytetradecanedioyl-CoA is not a primary metabolic pathway but

rather a result of alternative fatty acid metabolism, primarily through the convergence of

omega-oxidation and beta-oxidation pathways. There are two main proposed routes for its

formation:

Route 1: Omega-oxidation of 3-hydroxytetradecanoic acid.

Route 2: Beta-oxidation of a longer-chain 3-hydroxydicarboxylic acid.

The initial substrate, tetradecanoic acid (myristic acid), a common 14-carbon saturated fatty

acid, can undergo hydroxylation at the C3 position through incomplete beta-oxidation, followed

by omega-oxidation at the terminal methyl group. Alternatively, tetradecanoic acid can first be

converted to tetradecanedioic acid via omega-oxidation, which is then partially beta-oxidized to

yield 3-hydroxytetradecanedioyl-CoA.
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Omega-Oxidation Pathway
Omega-oxidation is a fatty acid metabolism pathway that occurs in the smooth endoplasmic

reticulum, primarily in the liver and kidneys. It involves the oxidation of the omega (ω) carbon,

the carbon atom most distant from the carboxyl group. This process is a key route for the

synthesis of dicarboxylic acids.

The enzymatic steps are as follows:

ω-Hydroxylation: The terminal methyl group of the fatty acid is hydroxylated to form a

primary alcohol. This reaction is catalyzed by a member of the cytochrome P450 omega-

hydroxylase family, specifically enzymes from the CYP4A subfamily (e.g., CYP4A11). This is

the rate-limiting step of omega-oxidation.

Oxidation to Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde by an

alcohol dehydrogenase (ADH).

Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an

aldehyde dehydrogenase (ALDH), resulting in the formation of a dicarboxylic acid.

Peroxisomal Beta-Oxidation
Once a dicarboxylic acid is formed, it can be further metabolized via beta-oxidation in the

peroxisomes. This process shortens the carbon chain of the dicarboxylic acid, releasing acetyl-

CoA in each cycle. The key enzymes involved in the peroxisomal beta-oxidation of dicarboxylic

acids include:

Acyl-CoA Oxidase (ACOX): Catalyzes the first step, introducing a double bond.

L-Bifunctional Protein (EHHADH) and D-Bifunctional Protein (HSD17B4): These proteins

exhibit both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, which

are the second and third steps of beta-oxidation. EHHADH is particularly important for the

metabolism of dicarboxylic acids.[1][2][3][4][5]

Peroxisomal Thiolase: Catalyzes the final step, cleaving off an acetyl-CoA molecule.

The formation of the 3-hydroxy group on the dicarboxylic acid chain is an intermediate step in

the beta-oxidation spiral.
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Signaling Pathways and Regulation
The synthesis of 3-hydroxytetradecanedioyl-CoA is tightly regulated by key metabolic

sensors and transcription factors that respond to the cellular energy state and lipid levels.

PPARα Regulation
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that acts as a

major regulator of lipid metabolism.[6][7][8]

Induction of Omega-Oxidation: Fatty acids and their derivatives are natural ligands for

PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and

binds to peroxisome proliferator response elements (PPREs) in the promoter regions of

target genes. This leads to the upregulation of genes encoding for omega-oxidation

enzymes, particularly the CYP4A family.[6][7][8]

Upregulation of Peroxisomal Beta-Oxidation: PPARα also induces the expression of genes

encoding for peroxisomal beta-oxidation enzymes, including acyl-CoA oxidase and L-

bifunctional protein (EHHADH).[1][3]

AMPK and SIRT1 Signaling
AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) are central energy sensors that

modulate fatty acid oxidation in response to cellular energy status.

AMPK: When the cellular AMP/ATP ratio is high, indicating low energy, AMPK is activated.

While direct phosphorylation of omega-oxidation enzymes by AMPK is not well-documented,

AMPK can phosphorylate and influence the activity of various metabolic enzymes, including

some aldehyde dehydrogenases.[9][10][11]

SIRT1: SIRT1 is an NAD+-dependent deacetylase that is activated under conditions of

energy restriction. SIRT1 can deacetylate and coactivate PGC-1α, a master regulator of

mitochondrial biogenesis and fatty acid oxidation. PGC-1α, in turn, coactivates PPARα,

thereby enhancing the expression of genes involved in both omega- and beta-oxidation.[12]

[13][14][15][16]
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The following tables summarize available kinetic data for the key enzymes involved in the

synthesis of 3-hydroxytetradecanedioyl-CoA. It is important to note that kinetic parameters

are highly dependent on the specific substrate, and data for C14 3-hydroxydicarboxylic acid

precursors are limited. Data for related substrates are provided for reference.

Table 1: Kinetic Parameters of Cytochrome P450 Omega-Hydroxylases

Enzyme Substrate Km (µM)
Vmax
(nmol/min/nmo
l P450)

Source

Human

CYP4A11
Lauric Acid (C12) 4.7 7.3 [17]

Human CYP2E1 Lauric Acid (C12) 5.8 3.8 [17]

Human

CYP4A11

Myristic Acid

(C14)
- 2.1 [17]

Table 2: Kinetic Parameters of Alcohol and Aldehyde Dehydrogenases

Enzyme Substrate Km (µM) Vmax (U/mg) Source

Human

ALDH9A1
Hexanal 2.5 0.23 [18]

Human

ALDH9A1
Acetaldehyde 0.6 0.28 [18]

Note: Specific kinetic data for the peroxisomal L-bifunctional protein (EHHADH) with 3-

hydroxydicarboxylyl-CoA substrates are not readily available in the literature.

Experimental Protocols
In Vitro Synthesis of 3-hydroxydicarboxylic Acids
This protocol outlines a general procedure for the enzymatic synthesis of 3-hydroxydicarboxylic

acids from 3-hydroxy fatty acids using rat liver microsomes and cytosol, which are rich sources
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of the necessary enzymes.

Materials:

3-hydroxytetradecanoic acid

Rat liver microsomes and cytosol fractions (prepared by differential centrifugation)

NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate

dehydrogenase, and NADP+)

NAD+

ATP

Coenzyme A (CoA)

Carnitine

MgCl2

Potassium phosphate buffer (pH 7.4)

Organic solvents for extraction (e.g., ethyl acetate)

Derivatizing agent (e.g., BSTFA with 1% TMCS for GC-MS analysis)

Procedure:

Reaction Setup: In a reaction vessel, combine the rat liver post-mitochondrial fraction

(microsomes + cytosol) with a potassium phosphate buffer (pH 7.4).

Cofactor Addition: Add the NADPH generating system and NAD+ to the reaction mixture.

Substrate Addition: Add 3-hydroxytetradecanoic acid to initiate the reaction.

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
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Mitochondrial Beta-Oxidation (Optional): To study further processing, after an initial

incubation, add isolated mitochondria along with ATP, CoA, carnitine, and MgCl2. Continue

the incubation.

Reaction Termination and Extraction: Stop the reaction by adding a strong acid (e.g., HCl) to

lower the pH. Extract the lipids and organic acids using an appropriate organic solvent like

ethyl acetate.

Derivatization: Evaporate the organic solvent and derivatize the dried residue to make the

analytes volatile for GC-MS analysis. For example, use BSTFA with 1% TMCS and heat at

60°C.

Analysis: Analyze the derivatized sample by GC-MS to identify and quantify the 3-

hydroxydicarboxylic acids formed.[19]

Quantification of 3-hydroxytetradecanedioyl-CoA by LC-
MS/MS
This protocol provides a framework for the sensitive and specific quantification of 3-
hydroxytetradecanedioyl-CoA in biological samples using liquid chromatography-tandem

mass spectrometry (LC-MS/MS).

Materials:

Biological sample (e.g., cell lysate, tissue homogenate)

Internal standard (e.g., a stable isotope-labeled version of the analyte)

Acetonitrile (ACN)

Formic acid

C18 reversed-phase LC column

Triple quadrupole mass spectrometer

Procedure:
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Sample Preparation:

Homogenize the tissue or lyse the cells in a suitable buffer.

Add an internal standard to the homogenate.

Precipitate proteins by adding cold acetonitrile.

Centrifuge to pellet the precipitated protein and collect the supernatant.

Dry the supernatant under a stream of nitrogen.

Reconstitute the sample in the initial mobile phase.

LC Separation:

Inject the reconstituted sample onto a C18 reversed-phase column.

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A)

and acetonitrile with 0.1% formic acid (B).

MS/MS Detection:

Use a triple quadrupole mass spectrometer operating in positive ion electrospray

ionization (ESI+) mode.

Set up Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion

transitions for 3-hydroxytetradecanedioyl-CoA and its internal standard.

Quantification:

Generate a standard curve using known concentrations of a synthesized 3-
hydroxytetradecanedioyl-CoA standard.

Quantify the analyte in the biological samples by comparing the peak area ratio of the

analyte to the internal standard against the standard curve.

Mandatory Visualizations
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Caption: Biosynthetic routes to 3-hydroxytetradecanedioyl-CoA.
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Caption: Regulatory network of 3-hydroxydicarboxylic acid synthesis.

Role in Drug Development
The study of 3-hydroxytetradecanedioyl-CoA and its synthesis pathway is relevant to drug

development for several reasons:
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Biomarker Discovery: Altered levels of dicarboxylic acids, including 3-hydroxylated forms, are

observed in various metabolic disorders, including fatty acid oxidation defects. Therefore, 3-
hydroxytetradecanedioyl-CoA could serve as a potential biomarker for diagnosing and

monitoring these diseases.

Therapeutic Target: The enzymes involved in the omega-oxidation and subsequent beta-

oxidation pathways could be potential targets for therapeutic intervention in metabolic

diseases. Modulating the activity of CYP4A enzymes or peroxisomal beta-oxidation could

help to control the levels of dicarboxylic acids and mitigate their potential lipotoxicity.

Understanding Drug-Induced Steatosis: Some drugs can induce hepatic steatosis (fatty liver)

by altering fatty acid metabolism. Investigating the impact of drug candidates on the

synthesis of dicarboxylic acids can provide insights into their potential metabolic side effects.

This technical guide provides a foundational understanding of the synthesis of 3-
hydroxytetradecanedioyl-CoA. Further research is needed to fully elucidate the quantitative

aspects of this pathway and its precise role in health and disease, which will be crucial for its

application in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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